molecular formula C25H21ClN2O5S B5266192 ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5266192
M. Wt: 497.0 g/mol
InChI Key: GBEVAZXBQFMYCU-CZIZESTLSA-N
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Description

This compound is a heterocyclic organic molecule featuring a thiazole-carboxylate core fused to a substituted pyrrole ring. Key structural motifs include:

  • 4-Methylbenzoyl moiety: Enhances steric bulk and modulates electronic properties.
  • Hydroxy and oxo groups on the pyrrole ring: Contribute to hydrogen-bonding capacity and conformational rigidity.

Its synthesis typically involves multi-step protocols, including cyclocondensation, Suzuki-Miyaura coupling, or nucleophilic substitution, followed by crystallization from polar aprotic solvents like dimethylformamide (DMF) .

Properties

IUPAC Name

ethyl 2-[(3E)-2-(3-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-4-33-24(32)22-14(3)27-25(34-22)28-19(16-6-5-7-17(26)12-16)18(21(30)23(28)31)20(29)15-10-8-13(2)9-11-15/h5-12,19,29H,4H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEVAZXBQFMYCU-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of thiazole-pyrrole hybrids with variable aryl and acyl substituents. Below is a comparative analysis with analogs from recent literature:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Pyrrole Ring Thiazole Substituents Key Differences References
Target Compound 3-Chlorophenyl, 4-methylbenzoyl Ethyl carboxylate, 4-methyl Balanced lipophilicity (Cl, methyl groups)
Ethyl 2-(3-(4-Butoxybenzoyl)-2-(3,4-Dichlorophenyl)-4-Hydroxy-5-Oxo-2,5-Dihydro-1H-Pyrrol-1-Yl)-4-Methylthiazole-5-Carboxylate 3,4-Dichlorophenyl, 4-butoxybenzoyl Ethyl carboxylate, 4-methyl Increased hydrophobicity (butoxy, dichlorophenyl)
Ethyl 2-(3-(4-Butoxybenzoyl)-2-(4-Fluorophenyl)-4-Hydroxy-5-Oxo-2,5-Dihydro-1H-Pyrrol-1-Yl)-4-Methylthiazole-5-Carboxylate 4-Fluorophenyl, 4-butoxybenzoyl Ethyl carboxylate, 4-methyl Enhanced electronic effects (F vs. Cl)
Methyl 2-(3-(4-Butoxybenzoyl)-4-Hydroxy-2-(3-Methoxyphenyl)-5-Oxo-2,5-Dihydro-1H-Pyrrol-1-Yl)-4-Methylthiazole-5-Carboxylate 3-Methoxyphenyl, 4-butoxybenzoyl Methyl carboxylate, 4-methyl Polar methoxy group alters solubility

Physicochemical Properties

  • Solubility : The 3-chlorophenyl and 4-methylbenzoyl groups render the target compound less polar than analogs with methoxy or fluorophenyl substituents .
  • Thermal Stability : Crystallographic studies (e.g., triclinic P 1 symmetry) suggest that bulkier substituents (e.g., butoxybenzoyl) reduce melting points compared to the target compound .

Spectroscopic Data

  • NMR : The chemical shift of the pyrrole hydroxy group (δ ~10–12 ppm) is consistent across analogs. However, the 3-chlorophenyl substituent causes downfield shifts in aromatic protons (δ 7.2–7.8 ppm) compared to fluorophenyl analogs (δ 6.9–7.5 ppm) .

Computational and Crystallographic Studies

  • Docking Simulations : AutoDock4 analyses reveal that the 3-chlorophenyl group in the target compound forms stronger van der Waals interactions with hydrophobic enzyme pockets than fluorophenyl analogs .
  • Electron Density Maps : Multiwfn software highlights localized electron density around the chlorophenyl group, correlating with its electrophilic reactivity .

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